(2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane
Overview
Description
(2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane is a chemical compound with the molecular formula C17H29BrOSi and a molecular weight of 357.4 g/mol. This compound is characterized by the presence of a bromine atom, tert-butyl groups, and a trimethylsilyl group attached to a phenoxy ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of (2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane typically involves the reaction of 2-bromo-4,6-di-tert-butylphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as column chromatography .
Chemical Reactions Analysis
(2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxy compound without the bromine atom.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding phenol.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functionalized materials and polymers.
Catalysis: It serves as a precursor for catalysts used in various chemical reactions.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the trimethylsilyl group can participate in substitution and elimination reactions, respectively. The phenoxy group can undergo oxidation or reduction, depending on the reaction conditions. The molecular targets and pathways involved depend on the specific application and reaction being studied .
Comparison with Similar Compounds
(2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane can be compared with similar compounds such as:
2-Bromo-4,6-di-tert-butylphenol: This compound lacks the trimethylsilyl group and has different reactivity and applications.
(2-Bromo-4,6-di-tert-butylphenoxy)(triethyl)silane: This compound has a triethylsilyl group instead of a trimethylsilyl group, leading to differences in steric and electronic properties.
(2-Chloro-4,6-di-tert-butylphenoxy)(trimethyl)silane: This compound has a chlorine atom instead of a bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
(2-bromo-4,6-ditert-butylphenoxy)-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BrOSi/c1-16(2,3)12-10-13(17(4,5)6)15(14(18)11-12)19-20(7,8)9/h10-11H,1-9H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYJDVIISKVHID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O[Si](C)(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BrOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504162 | |
Record name | (2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5920-84-3 | |
Record name | (2-Bromo-4,6-di-tert-butylphenoxy)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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